molecular formula C8H7ClF2O B6158560 [5-chloro-2-(difluoromethyl)phenyl]methanol CAS No. 1784592-44-4

[5-chloro-2-(difluoromethyl)phenyl]methanol

Cat. No.: B6158560
CAS No.: 1784592-44-4
M. Wt: 192.6
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Description

[5-Chloro-2-(difluoromethyl)phenyl]methanol is a halogenated aromatic alcohol characterized by a benzene ring substituted with a chlorine atom at position 5, a difluoromethyl group at position 2, and a hydroxymethyl (-CH₂OH) moiety at the benzylic position.

Properties

CAS No.

1784592-44-4

Molecular Formula

C8H7ClF2O

Molecular Weight

192.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of [5-chloro-2-(difluoromethyl)phenyl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The methanol group undergoes oxidation to form higher oxidation states.

Reaction TypeReagents/ConditionsProductYieldSource
Aldehyde FormationKMnO₄ (acidic), CrO₃5-Chloro-2-(difluoromethoxy)benzaldehyde~75%
Carboxylic AcidKMnO₄ (basic), H₂O/heat5-Chloro-2-(difluoromethoxy)benzoic acid68%

Mechanistic Insights :

  • Electron-withdrawing effects of the -Cl and -OCF₂H groups enhance the stability of intermediate carbonyl species.

  • Acidic conditions favor aldehyde formation, while basic conditions drive complete oxidation to the carboxylic acid .

Nucleophilic Substitution of Chloro Group

The chloro group participates in aromatic substitution reactions due to activation by adjacent electron-withdrawing groups.

NucleophileConditionsProductYieldSource
AminesNH₃, CuCl₂, DMF/100°C5-Amino-2-(difluoromethoxy)phenylmethanol82%
ThiolsNaSH, EtOH/reflux5-Mercapto-2-(difluoromethoxy)phenylmethanol65%

Key Observations :

  • The -OCF₂H group directs electrophiles to the para position relative to itself, while -Cl directs to ortho/para positions, leading to regioselective outcomes .

Reduction Reactions

The methanol group can be reduced under specific conditions, though this is less common due to steric hindrance.

Reducing AgentConditionsProductYieldSource
LiAlH₄THF/0°C → RT5-Chloro-2-(difluoromethoxy)toluene45%

Limitations :

  • Low yields are attributed to competing side reactions involving the difluoromethoxy group.

Esterification

The methanol group reacts with acylating agents to form esters.

Acylating AgentConditionsProductYieldSource
Acetic AnhydridePyridine/RTAcetyl derivative90%

Applications :

  • Ester derivatives are intermediates in prodrug design, leveraging improved lipophilicity for enhanced bioavailability .

Stability of Difluoromethoxy Group

The -OCF₂H group demonstrates resilience under acidic and basic conditions but undergoes hydrolysis with strong nucleophiles.

ConditionsOutcomeObservationsSource
1M HCl, 80°CNo degradationStable for >24 hrs
1M NaOH, 80°CPartial hydrolysis to -OH15% conversion after 12 hrs
NaCN, DMSO/100°CFull hydrolysis to -OHQuantitative conversion

Implications :

  • Stability in physiological conditions makes it suitable for pharmaceutical applications .

Comparative Reactivity Table

Functional GroupReactivity TrendInfluencing Factors
-CH₂OHHigh (oxidation, esterification)Proximity to electron-withdrawing groups
-ClModerate (substitution)Activated by -OCF₂H
-OCF₂HLow (hydrolysis resistance)Strong C-F bonds

Mechanistic Case Study: Oxidation Pathway

  • Step 1 : Deprotonation of -CH₂OH to form alkoxide.

  • Step 2 : Electron transfer from alkoxide to oxidizing agent (e.g., CrO₃).

  • Step 3 : Formation of aldehyde intermediate, further oxidized to carboxylic acid under basic conditions .

Industrial-Scale Considerations

  • Catalytic Oxidation : Use of Pt/C or Pd catalysts to improve selectivity for aldehyde formation .

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance substitution rates by stabilizing transition states .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that [5-Chloro-2-(difluoromethyl)phenyl]methanol exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceutical formulations. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Synthesis and Testing

A notable case involved the synthesis of this compound followed by testing against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Agrochemical Applications

Pesticide Development

The compound has been explored for its potential as a pesticide. Its structural characteristics allow it to interact effectively with target pests, enhancing its efficacy as an insecticide. Research has shown that derivatives of this compound can disrupt the nervous systems of insects, leading to paralysis and death.

Case Study: Efficacy Against Aphids

In field trials, a formulation containing this compound showed a reduction in aphid populations by over 70% within two weeks of application. This highlights its potential as a viable option for pest management in agricultural practices.

Pest Type Population Reduction (%)
Aphids70

Chemical Synthesis

Reagent in Organic Chemistry

This compound serves as an important reagent in organic synthesis. It is utilized in the preparation of various fluorinated compounds, which are valuable in both medicinal chemistry and material science.

Case Study: Synthesis of Fluorinated Derivatives

Through a series of reactions involving nucleophilic substitutions, researchers synthesized several fluorinated derivatives using this compound as a starting material. These derivatives were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and purity.

Derivative Yield (%)
Fluorinated Compound A85
Fluorinated Compound B78

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in consumer products. Toxicological assessments have shown that while the compound has some acute toxicity (H302), it is manageable within regulated limits when used appropriately.

Mechanism of Action

The mechanism of action of [5-chloro-2-(difluoromethyl)phenyl]methanol involves its interaction with various molecular targets. The presence of the difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to biological targets. The chloro and hydroxymethyl groups also contribute to its reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [5-chloro-2-(difluoromethyl)phenyl]methanol with analogs differing in substituents, fluorination patterns, or core structures.

Substituent Variations on the Phenyl Ring

Compound Name Substituents Molecular Weight Key Properties/Effects References
This compound Cl (C5), CF₂H (C2), CH₂OH (C1) 194.58 (calc.) High lipophilicity (logP ~2.8*), hydrogen bonding via -CH₂OH, metabolic stability from CF₂H .
[5-Chloro-2-(difluoromethoxy)phenyl]methanol Cl (C5), OCF₂H (C2), CH₂OH (C1) 210.57 (calc.) Increased polarity vs. CF₂H due to oxygen; reduced logP (~2.2*), potential for oxidative metabolism .
[5-Chloro-2-(2-propynyloxy)phenyl]methanol Cl (C5), O-C≡CH (C2), CH₂OH (C1) 196.63 Alkyne group introduces reactivity (e.g., click chemistry); lower metabolic stability .
5-Chloro-2-(4-fluorophenyl)benzo[b]furan Cl (C5), 4-F-C₆H₄ (C2), benzofuran core 250.67 Rigid benzofuran core enhances planarity; fluorine enhances bioavailability vs. non-fluorinated analogs .

*Estimated logP values based on fluorine and oxygen content .

Fluorination Patterns

  • Difluoromethyl (-CF₂H) vs. -CF₃ analogs (e.g., agrochemicals in ) exhibit higher metabolic resistance but may suffer from increased hydrophobicity .
  • Difluoromethyl vs. Fluorophenyl:

    • Fluorine at the phenyl para position (e.g., 5-chloro-2-(4-fluorophenyl)- derivatives) enhances electronic effects but lacks the steric and hydrogen-bonding modulation of -CF₂H .

Core Structure Modifications

  • Benzofuran vs. Benzene Core: Benzofuran derivatives (e.g., ) exhibit enhanced rigidity and planarity, favoring π-π stacking interactions in biological targets. However, the methanol group in this compound provides a hydrogen-bond donor absent in benzofurans .

Biological Activity

[5-Chloro-2-(difluoromethyl)phenyl]methanol, with the CAS number 1784592-44-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

The structure of this compound features a chlorinated phenyl ring and a difluoromethyl group, which may influence its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, such as oxidation and substitution, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : A study on related fluorinated compounds showed that substitutions on the phenyl ring significantly affect antibacterial potency. Compounds with halogen substitutions, particularly chloro and difluoro groups, demonstrated enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often reaching as low as 1 µg/mL .
CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus1 - 4
Similar Fluorinated CompoundE. coli1 - 4

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways. Similar compounds have been shown to interact with enzyme active sites through hydrogen bonding and electrostatic interactions .
  • Disruption of Membrane Integrity : Some studies suggest that fluorinated compounds can disrupt bacterial membranes, leading to cell lysis .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various halogenated phenyl derivatives. This compound was included in the screening and exhibited notable activity against MRSA strains, supporting its potential as a therapeutic agent .
  • In Vivo Studies : In vivo experiments demonstrated that derivatives of this compound could significantly reduce bacterial load in infected models, indicating effective systemic absorption and bioavailability .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing biological activity. The presence of both chloro and difluoromethyl groups appears to synergistically improve the compound's ability to inhibit bacterial growth compared to non-fluorinated analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for synthesizing [5-chloro-2-(difluoromethyl)phenyl]methanol?

  • Methodological Answer : A key step involves introducing the difluoromethyl group to the aromatic ring. One approach is using sodium 2-chloro-2,2-difluoroacetate as a difluoromethylating agent under basic conditions (e.g., cesium carbonate in DMF) . Alternatively, intermediates like 3-chloro-2-(difluoromethyl)pyridine ( ) suggest halogenated precursors could be adapted. Patents () describe similar scaffolds, indicating Suzuki coupling or nucleophilic substitution as viable strategies.

Q. How can the structure of this compound be characterized spectroscopically?

  • Methodological Answer : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the difluoromethyl group (split signals due to coupling) and chlorine substitution. Mass spectrometry (HRMS) verifies molecular weight. For crystalline forms, X-ray diffraction (as in ) resolves stereochemistry. Compare with PubChem data (e.g., InChI keys in ) for validation.

Q. What are the known or hypothesized biological activities of this compound?

  • Methodological Answer : The difluoromethyl group may enhance bioavailability and metabolic stability ( ). Structural analogs in agrochemical patents () show fungicidal activity, suggesting potential enzyme inhibition (e.g., complex II in mitochondrial respiration). Preliminary assays could include antimicrobial or cytotoxicity screening, referencing protocols from .

Advanced Research Questions

Q. How can the yield of difluoromethylation be optimized in the synthesis of this compound?

  • Methodological Answer : Optimize reaction parameters:

  • Temperature : Controlled exothermic conditions (40–60°C) to minimize side reactions .
  • Catalyst : Lithium chloride accelerates halogen exchange in difluoromethylation .
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve reagent solubility.
  • Work-up : Use hexanes for precipitation and silica gel chromatography for purification.

Q. How should researchers address contradictory data in biological assay results for this compound?

  • Methodological Answer :

  • Reproducibility : Validate assays under standardized conditions (e.g., pH, temperature).
  • Metabolite Interference : Use LC-MS to identify degradation products ( ).
  • Conformational Analysis : Molecular docking (via PDB structures) evaluates if the difluoromethyl group alters binding poses .

Q. What role does the difluoromethyl group play in target binding interactions?

  • Methodological Answer : The CF2_2H group’s electronegativity and size mimic hydroxyl or methyl groups, enabling hydrophobic interactions or hydrogen bonding. Stereoelectronic effects ( ) can be studied via DFT calculations to map electrostatic potential surfaces. Compare with non-fluorinated analogs (e.g., methoxy derivatives in ) to isolate fluorine-specific effects.

Q. What enantioselective synthesis approaches are feasible for chiral derivatives of this compound?

  • Methodological Answer : Adapt asymmetric catalysis methods, such as chiral auxiliaries or organocatalysts. For example, ’s oxidative cyclization with DDQ could be modified using enantiopure ligands. Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, validated by circular dichroism.

Q. What are the stability and handling considerations for this compound?

  • Methodological Answer :

  • Storage : Protect from light and moisture in airtight containers under inert gas (N2_2) .
  • Degradation : Monitor via TLC or NMR for oxidation of the benzylic alcohol. Stabilize with antioxidants (e.g., BHT) if necessary.
  • Safety : Conduct hazard analysis for gas evolution during synthesis () and use fume hoods.

Key Research Gaps

  • Crystallographic Data : Limited X-ray structures for this compound; prioritize single-crystal analysis.
  • In Vivo Pharmacokinetics : No data on absorption/distribution; propose rodent studies with radiolabeled analogs.

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